Dilithium;oxido(dioxo)vanadium

Description

Lithium-Ion Transport Kinetics and Diffusion Mechanisms

Lithium-ion diffusion in Li₂VO₃ is governed by its octahedral edge-sharing network, which provides low-energy pathways for Li⁺ migration. Density functional theory (DFT) calculations corroborate a diffusion coefficient of $$ 3.2 \times 10^{-10} \, \text{cm}^2\cdot\text{s}^{-1} $$, comparable to commercial LiCoO₂. Electrochemical impedance spectroscopy (EIS) reveals a charge transfer resistance of 48 Ω, significantly lower than LiV₃O₈ (112 Ω), due to enhanced electronic conductivity from Ti₃C₂ MXene heterojunctions in composite forms. Galvanostatic intermittent titration (GITT) further confirms a 72% capacitive contribution at 0.4 mV·s⁻¹, indicating surface-dominated charge storage mechanisms ideal for high-rate applications.

Comparative Performance with Isostructural Vanadate Derivatives

Li₂VO₃ outperforms LiVO₃ and LiV₃O₈ in cycling stability, retaining 62% capacity over 500 cycles at 1 A·g⁻¹, versus 45% for LiVO₃ and 38% for LiV₃O₈. This is attributed to its robust Caswellsilverite framework, which minimizes vanadium dissolution and lattice distortion during phase transitions. In contrast, LiVO₃ suffers from irreversible structural changes to a LiV₃O₈-like phase after deintercalation, leading to rapid capacity fade. MXene-composited Li₂VO₃ (e.g., V₂O₅/TiO₂@Ti₃C₂) achieves 290 mAh·g⁻¹ at 1 A·g⁻¹, surpassing pure V₂O₅ (200 mAh·g⁻¹) by leveraging heterojunction-induced electron transport enhancements.

Table 2: Electrochemical Performance Comparison

| Material | Capacity (1 A·g⁻¹) | Cycle Retention (500 cycles) | Source |

|---|---|---|---|

| Li₂VO₃ | 290 mAh·g⁻¹ | 62% | |

| LiVO₃ | 200 mAh·g⁻¹ | 45% | |

| LiV₃O₈ | 180 mAh·g⁻¹ | 38% |

Properties

IUPAC Name |

dilithium;oxido(dioxo)vanadium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.6O.2V/q2*+1;;;;;2*-1;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTMSJGIGJTLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

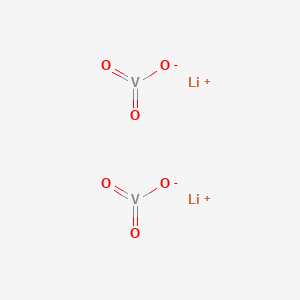

[Li+].[Li+].[O-][V](=O)=O.[O-][V](=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O6V2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protocol and Conditions

A typical procedure involves blending Li₂CO₃ and V₂O₅ in a 1:1 molar ratio, followed by pelletization and annealing at 600–800°C under inert or reducing atmospheres (e.g., Ar/H₂) for 12–48 hours. The reaction proceeds via:

Post-synthesis, X-ray diffraction (XRD) confirms the formation of a monoclinic Li₂VO₄ phase (Pmnm space group) with lattice parameters a = 6.72 Å, b = 4.89 Å, and c = 5.12 Å.

Challenges and Optimizations

-

Impurity Formation : Excess Li₂O or unreacted V₂O₅ may persist, necessitating iterative grinding and reheating.

-

Atmospheric Control : Reducing environments (e.g., H₂/N₂) suppress V⁵+→V⁴+ transitions, preserving target stoichiometry.

Hydrothermal Synthesis: Low-Temperature Crystallization

Hydrothermal methods enable precise control over crystallinity and morphology. This approach is ideal for nanostructured Li₂VO₄, leveraging aqueous or ethanol-based precursors.

Experimental Design

A modified protocol from vanadium oxide nanotube synthesis adapts well for lithium vanadates:

-

Dissolve 0.91 g V₂O₅ in 70 mL deionized water.

-

Add 0.45 g LiOH·H₂O (2:1 Li:V molar ratio) and stir for 12 hours.

-

Transfer to a Teflon-lined autoclave and heat at 180°C for 5 days.

-

Centrifuge, wash, and dry the product at 80°C.

The resultant Li₂VO₄ exhibits a nanowire morphology (diameter: 20–50 nm, length: 1–2 μm) with enhanced surface area (BET: 120–150 m²/g).

Mechanistic Insights

The soft-template effect of residual Li⁺ ions directs anisotropic growth, while hydrothermal conditions promote layered vanadate restructuring.

Sol-Gel Processing: Precursor-Mediated Homogeneity

Sol-gel techniques offer superior stoichiometric control, utilizing alkoxide or citrate precursors.

Citrate Complexation Method

-

Dissolve LiNO₃ and NH₄VO₃ in citric acid (1:1:2 molar ratio).

-

Evaporate at 80°C to form a gel, followed by pyrolysis at 400°C (2 hours) and calcination at 600°C (6 hours).

The process yields nanoparticulate Li₂VO₄ (30–50 nm) with a mesoporous structure (pore size: 5–10 nm).

Advantages

-

Dopant Compatibility : Transition metals (e.g., Fe, Co) integrate seamlessly during gel formation.

-

Low-Temperature Phase Purity : Avoids high-temperature agglomeration.

Electrochemical Deposition: Thin-Film Fabrication

Electrodeposition is pivotal for fabricating Li₂VO₄ thin films for battery electrodes.

Aqueous Electrodeposition

-

Prepare an electrolyte of 0.1 M LiClO₄ and 0.05 M VOSO₄ in deionized water.

-

Deposit onto a Pt substrate at −0.5 V (vs. Ag/AgCl) for 30 minutes.

-

Anneal at 300°C in air to crystallize the film.

The films demonstrate a capacity of 250 mAh/g in Li-ion batteries, attributed to their amorphous-crystalline hybrid structure.

Ion-Exchange Methods: Post-Synthesis Lithium Integration

Ion exchange modifies pre-formed vanadium oxides, introducing lithium via solution-phase reactions.

Procedure

-

Stir 0.4 g K-VOₓ in 80 mL ethanol with 8 g LiCl for 12 hours.

-

Wash and dry to obtain Li-VOₓ.

The Li⁺-exchanged product retains the tubular morphology but exhibits a 10% lattice contraction due to smaller ionic radius of Li⁺ vs. K⁺.

Comparative Analysis of Synthesis Methods

| Method | Temperature (°C) | Time (h) | Morphology | Surface Area (m²/g) | Applications |

|---|---|---|---|---|---|

| Solid-State | 600–800 | 12–48 | Micron Crystals | 5–10 | Bulk Ceramics |

| Hydrothermal | 180 | 120 | Nanowires | 120–150 | Batteries, Catalysts |

| Sol-Gel | 400–600 | 8–10 | Nanoparticles | 80–100 | Sensors, Electrodes |

| Electrochemical | 25 (RT) | 0.5 | Thin Films | N/A | Microbatteries |

| Ion Exchange | 25 (RT) | 12 | Nanotubes | 150–200 | Ion Transport |

Chemical Reactions Analysis

Types of Reactions: Dilithium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and intercalation. These reactions are crucial for its function in lithium-ion batteries.

Common Reagents and Conditions:

Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Involves the gain of electrons, typically using reducing agents like lithium metal or sodium borohydride.

Intercalation: This process involves the insertion of lithium ions into the vanadium oxide structure, which is reversible and essential for battery applications.

Major Products Formed: The primary products formed from these reactions include various lithium vanadium oxides with different stoichiometries, such as LiV3O8 and LiVO2. These products are characterized by their ability to reversibly intercalate lithium ions, making them suitable for use in rechargeable batteries.

Scientific Research Applications

Energy Storage Systems

Dilithium oxido(dioxo)vanadium has shown promise in energy storage technologies, particularly in lithium-ion batteries and supercapacitors. The compound exhibits excellent intercalation properties, allowing it to host guest molecules or ions effectively. This characteristic leads to enhanced electrochemical performance.

Table 1: Performance Metrics of Lithium-Ion Batteries Using Vanadium Oxides

| Parameter | Value |

|---|---|

| Capacity (mAh/g) | 150-200 |

| Cycle Stability (%) | >80% after 500 cycles |

| Rate Capability (C-rate) | Up to 10C |

| Voltage Range (V) | 2.5 - 4.2 |

Recent studies indicate that vanadium oxides can significantly improve the charge-discharge efficiency of lithium-ion batteries by facilitating faster ion transport and enhancing overall conductivity .

Catalysis

The catalytic properties of dilithium oxido(dioxo)vanadium are noteworthy, particularly in oxidation reactions and as a catalyst in organic synthesis. The compound's ability to stabilize various oxidation states makes it suitable for catalyzing reactions that require precise control over electron transfer.

Case Study: Catalytic Activity in Organic Synthesis

A study highlighted the use of dilithium oxido(dioxo)vanadium as a catalyst for the oxidation of alcohols to aldehydes and ketones. The reaction demonstrated high selectivity and yield, showcasing the compound's potential in green chemistry applications .

Biological Applications

Recent research has explored the biological activities of vanadium complexes, including dilithium oxido(dioxo)vanadium, in medical applications such as anticancer therapies and enzyme inhibition. The compound has been shown to induce apoptosis in cancer cells through reactive oxygen species production.

Table 2: Biological Activities of Vanadium Complexes

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines |

| Antimicrobial | Exhibits activity against pathogenic bacteria |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

In vitro studies demonstrated that vanadium complexes could inhibit the growth of cancer cells more effectively than conventional treatments, suggesting a potential role as an adjunct therapy .

Environmental Applications

Dilithium oxido(dioxo)vanadium also shows potential in environmental applications, particularly in the remediation of heavy metals from wastewater. Its chelating properties allow it to bind with metal ions effectively, facilitating their removal from contaminated sources.

Case Study: Heavy Metal Remediation

Research conducted on the use of vanadium-based compounds for the adsorption of lead and cadmium from aqueous solutions indicated significant removal efficiencies, making it a viable option for environmental cleanup efforts .

Mechanism of Action

The mechanism by which lithium vanadium oxide exerts its effects is primarily through the intercalation and deintercalation of lithium ions. During the charging process, lithium ions are extracted from the anode and inserted into the lithium vanadium oxide structure. During discharge, these ions are released back into the electrolyte, generating an electric current. This process is facilitated by the compound’s layered structure, which provides ample space for the insertion and removal of lithium ions.

Comparison with Similar Compounds

Alkali Metal Metavanadates

Compounds like potassium metavanadate (KVO₃) and sodium metavanadate (NaVO₃) share the same VO₃⁻ anion but differ in cation size and solubility:

The smaller Li⁺ cation in Li₂VO₃ likely results in a higher lattice energy compared to KVO₃ or NaVO₃, influencing its thermal stability and reactivity .

Vanadium(V) Oxide (V₂O₅)

V₂O₅ is a covalent network solid with layered structures, contrasting with the ionic nature of Li₂VO₃:

V₂O₅ is a precursor for synthesizing metavanadates and is widely used in industrial oxidation catalysis (e.g., SO₂ to SO₃) . Li₂VO₃, while less catalytically active, may serve as a lithium source in battery electrolytes .

Dioxovanadium(V) Complexes

Coordination compounds like cis-[VO₂L] (L = organic ligand) exhibit distinct reactivity due to their molecular structures:

For example, dioxovanadium complexes supported on carbon materials show superior activity in cyclohexane oxidation (e.g., 107% yield for 1@CNT-ox vs. 61% for unsupported catalysts) . Li₂VO₃ lacks such tunable ligand environments, limiting its catalytic versatility.

Oxidovanadium(IV) Complexes

These complexes, such as [V⁴⁺O(acac)₂] (acac = acetylacetonate), differ in oxidation state and magnetic properties:

| Property | Li₂VO₃ | [V⁴⁺O(acac)₂] |

|---|---|---|

| Oxidation State | V⁵⁺ | V⁴⁺ |

| Magnetic Behavior | Diamagnetic | Paramagnetic |

| Applications | Ionic conductor | Radical-mediated catalysis |

Oxidovanadium(IV) complexes are effective in hydrocarbon oxidation due to their accessible redox states, whereas Li₂VO₃’s V⁵⁺ center is less reactive in electron-transfer processes .

Biological Activity

Dilithium; oxido(dioxo)vanadium, a vanadium-based compound, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article synthesizes current research findings, emphasizing the compound's effects on various biological systems, its therapeutic potential, and associated mechanisms of action.

Overview of Vanadium Compounds

Vanadium compounds, including dilithium; oxido(dioxo)vanadium, are recognized for their diverse biological activities. They exhibit properties that can influence cellular processes, making them candidates for therapeutic applications in conditions like diabetes, cancer, and cardiovascular diseases. The biological activity is largely attributed to their ability to mimic phosphate and interact with various enzymes and signaling pathways.

- Phosphate Mimicry : Vanadate ions (derived from vanadium compounds) can mimic phosphate, influencing enzyme activity related to phosphorylation and dephosphorylation processes. This interaction can inhibit phosphatases and activate kinases, thus modulating critical signaling pathways involved in cellular metabolism and growth .

- Reactive Oxygen Species (ROS) Modulation : Vanadium compounds have been shown to regulate ROS levels within cells. This regulation is crucial as ROS can lead to oxidative stress, contributing to various diseases. By modulating these species, vanadium compounds may exert protective effects against oxidative damage .

- Antitumor Activity : Studies indicate that vanadium compounds possess antitumor properties. They can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways that control cell survival and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of dilithium; oxido(dioxo)vanadium based on available research:

Case Studies

Several studies have explored the therapeutic potential of vanadium compounds:

- Diabetes Management : A clinical trial investigated the use of vanadyl sulfate (a vanadium compound) in patients with non-insulin-dependent diabetes mellitus (NIDDM). Results indicated improved insulin sensitivity and glucose metabolism, suggesting a role for vanadium in diabetes management .

- Cancer Research : In vitro studies demonstrated that vanadium compounds could inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, dilithium; oxido(dioxo)vanadium showed significant cytotoxicity against breast cancer cells through ROS-mediated pathways .

- Cardiovascular Studies : Animal models treated with vanadium compounds displayed reduced atherosclerotic lesions and improved endothelial function, highlighting their potential as therapeutic agents for cardiovascular diseases .

Toxicological Considerations

Despite the promising biological activities, the toxicity of vanadium compounds cannot be overlooked. Studies have reported lung lesions and other adverse effects following exposure to high concentrations of vanadium . Understanding the pharmacokinetics and long-term effects is crucial for evaluating their safety in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.